molecular formula C7H20OSi2 B14719264 Trimethyl[(trimethylsilyl)methoxy]silane CAS No. 18297-68-2

Trimethyl[(trimethylsilyl)methoxy]silane

Cat. No.: B14719264
CAS No.: 18297-68-2
M. Wt: 176.40 g/mol
InChI Key: JKEUAOKFFYVULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl[(trimethylsilyl)methoxy]silane is a specialized organosilicon compound with the molecular formula C7H20O2Si2 . This reagent is intended for research and development purposes only and is not classified or approved for diagnostic, therapeutic, or personal use. As a member of the silane family, it shares characteristics with compounds like tris(trimethylsilyl)silane, which is widely recognized as a versatile reagent in radical chemistry, serving as an effective reducing agent for halides and other functional groups without the toxicity associated with traditional tin-based reagents . Similarly, trimethylsilyl derivatives are fundamental in analytical chemistry, frequently used to create volatile derivatives for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of compounds with hydroxyl groups, such as plant hormones and steroids . The structural features of this compound suggest its potential utility in synthetic organic chemistry as a protecting group, a precursor for more complex silicon-containing molecules, or a reagent in radical-mediated transformations. Researchers are advised to consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(trimethylsilylmethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H20OSi2/c1-9(2,3)7-8-10(4,5)6/h7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEUAOKFFYVULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CO[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20OSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502107
Record name Trimethyl[(trimethylsilyl)methoxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18297-68-2
Record name Trimethyl[(trimethylsilyl)methoxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Trimethyl Trimethylsilyl Methoxy Silane

Evolution of Pioneering Synthetic Routes and Strategic Refinements

The traditional synthesis of Trimethyl[(trimethylsilyl)methoxy]silane is rooted in classic organic reactions adapted for organosilicon compounds. These pioneering routes primarily involve the formation of a crucial silicon-oxygen-carbon (Si-O-C) bond through nucleophilic substitution, requiring the careful preparation of key intermediates.

Direct synthesis, in the context of organosilicon chemistry, often refers to the "Direct Process" or "Rochow Process," where elemental silicon reacts with alkyl halides to produce alkylhalosilanes. However, there are no established industrial or laboratory-scale methods for the direct, single-step synthesis of a complex asymmetrical ether like this compound from elemental silicon or other simple precursors. The construction of its specific (CH₃)₃Si-CH₂-O-Si(CH₃)₃ framework necessitates a more controlled, stepwise approach.

Step 1: Preparation of the Nucleophile - Sodium Trimethylsilanolate

The key nucleophilic intermediate is the trimethylsilanolate anion. Sodium trimethylsilanolate is a versatile and powerful reagent that can be prepared or purchased commercially. sigmaaldrich.comresearchgate.net One common laboratory preparation involves the cleavage of Hexamethyldisiloxane with a strong base like sodium hydroxide (B78521). researchgate.net

(CH₃)₃Si-O-Si(CH₃)₃ + 2 NaOH → 2 (CH₃)₃SiONa + H₂O

Step 2: The Electrophile - (Chloromethyl)trimethylsilane

The electrophilic partner is (Chloromethyl)trimethylsilane, (CH₃)₃SiCH₂Cl. This compound is a valuable organosilicon building block and is commercially available. It is typically prepared by the reaction of (trimethylsilyl)methyl chloride with a lithiating agent like butyllithium (B86547) to form (trimethylsilyl)methyllithium, although for the purpose of the Williamson-type synthesis, the chloro-derivative is the direct reactant required. wikipedia.org

Step 3: Nucleophilic Substitution

The final step is the Sɴ2 reaction between sodium trimethylsilanolate and (chloromethyl)trimethylsilane. The highly nucleophilic silanolate anion attacks the electrophilic carbon atom of the chloromethyl group, displacing the chloride ion to form the target ether and a sodium chloride byproduct.

(CH₃)₃SiONa + ClCH₂(CH₃)₃Si → (CH₃)₃Si-O-CH₂-Si(CH₃)₃ + NaCl

This reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to ensure the reactivity of the silanolate and prevent side reactions. researchgate.net

ParameterConditionPurpose
Nucleophile Sodium Trimethylsilanolate ((CH₃)₃SiONa)Provides the (CH₃)₃SiO- moiety.
Electrophile (Chloromethyl)trimethylsilane ((CH₃)₃SiCH₂Cl)Provides the (CH₃)₃SiCH₂- moiety.
Solvent Anhydrous Tetrahydrofuran (THF)Solubilizes reactants and facilitates the ionic reaction pathway.
Temperature Room Temperature to RefluxTo provide sufficient activation energy for the substitution reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of the highly reactive silanolate with atmospheric moisture.

Contemporary Methodologies for Enhanced Purity, Yield, and Scalability

Modern synthetic efforts in organosilicon chemistry focus on developing more efficient, atom-economical, and milder reaction conditions. For the synthesis of silyl (B83357) ethers like this compound, this involves a shift from stoichiometric reactions to catalytic processes.

While the Williamson ether synthesis is reliable, it generates a stoichiometric amount of salt waste. Contemporary research focuses on catalytic routes that form the Si-O-C bond with higher atom economy. A promising approach is the catalytic dehydrocoupling (or dehydrogenative silylation) of an alcohol with a hydrosilane. dicp.ac.cnorganic-chemistry.org

For the synthesis of this compound, a hypothetical yet plausible catalytic route would involve the reaction of (Trimethylsilyl)methanol (B1207269) with Trimethylsilane (B1584522), catalyzed by a transition metal complex.

(CH₃)₃SiCH₂OH + H-Si(CH₃)₃ --[Catalyst]--> (CH₃)₃Si-O-CH₂-Si(CH₃)₃ + H₂

This reaction is highly atom-economical, producing only hydrogen gas as a byproduct. Various catalytic systems, often based on earth-abundant metals, have been developed for the dehydrocoupling of alcohols and silanes. dicp.ac.cn Copper and iron-based catalysts have shown significant promise in this area, offering a more sustainable alternative to precious metal catalysts like rhodium or platinum. dicp.ac.cnorganic-chemistry.org

Catalyst SystemReactant TypesKey AdvantagesReference
Copper Hydride (CuH) with Phosphine (B1218219) Ligands Alcohols and HydrosilanesEarth-abundant metal, high yields, suitable for polymerization. dicp.ac.cn
Iron Complexes Alcohols and Silyl Formates (as hydrosilane source)Inexpensive metal, mild conditions, gaseous byproducts (H₂, CO₂). organic-chemistry.org
Sodium Hydroxide (NaOH) Alcohols and HydrosilanesExtremely inexpensive catalyst, mild conditions, broad scope. organic-chemistry.org
N-Heterocyclic Olefins (NHOs) Alcohols and HydrosilanesOrganocatalytic, metal-free, mild conditions. organic-chemistry.org

Bidentate phosphine ligands, such as bis(diphenylphosphino)methane (B1329430) (dppm) or 1,2-Bis(diphenylphosphino)ethane (dppe), are often employed. These ligands coordinate to the copper center, stabilizing the active catalytic species and modulating its electronic and steric properties. The "bite angle" of the ligand and the electron-donating or withdrawing nature of its substituents can be fine-tuned to optimize the catalytic cycle. For instance, a well-designed ligand can facilitate the key steps of the reaction, such as the σ-bond metathesis between the Cu-H species and the alcohol, leading to faster reaction rates and higher product yields under milder conditions. dicp.ac.cn

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound involves evaluating existing methods and developing new ones that are more environmentally benign.

Atom Economy: This is a core principle where catalytic dehydrocoupling shows a distinct advantage. The reaction between (trimethylsilyl)methanol and trimethylsilane has a theoretical atom economy of nearly 100% (losing only H₂). This contrasts sharply with the Williamson-type synthesis, which produces stoichiometric quantities of sodium chloride, lowering its atom economy significantly.

Use of Catalysis: Catalytic routes are inherently greener than stoichiometric ones. They reduce waste by being used in small amounts and being recyclable in principle. The development of catalysts based on earth-abundant and low-toxicity metals like copper or iron further enhances the green credentials of the synthesis. dicp.ac.cnmdpi.com

Reduction of Byproducts: The only byproduct in dehydrocoupling is hydrogen gas, which is non-toxic. This avoids the formation of salt waste that requires disposal, a significant issue in the large-scale production associated with the Williamson ether synthesis.

Safer Solvents and Reaction Conditions: Modern catalytic methods often proceed under milder temperatures and pressures, reducing energy consumption. Furthermore, research into solvent-free silylation reactions or the use of greener solvents continues to be an area of interest, moving away from volatile organic solvents like THF. acs.org

By shifting from traditional stoichiometric methods to advanced, catalyst-driven processes, the synthesis of this compound can be made more efficient, scalable, and environmentally sustainable.

Solvent-Free Reaction Systems

The elimination of solvents is a primary goal in green chemistry, as solvents contribute significantly to chemical waste, environmental impact, and process costs. Solvent-free reaction systems for the synthesis of siloxanes and silyl ethers, including potentially this compound, represent a significant advancement. These systems can be realized through several techniques, such as mechanochemistry or reactions conducted at elevated temperatures using only the neat reagents.

Mechanochemical synthesis, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, offers a compelling alternative to solvent-based methods. This technique can facilitate reactions between solid or neat liquid reagents, often at room temperature, thereby reducing energy consumption. For siloxane bond formation, mechanochemistry could potentially enable the direct reaction of a suitable silanol (B1196071) precursor with a silylating agent without any medium, minimizing waste and simplifying product isolation.

Another approach involves thermal, solvent-free reactions. For instance, the silylation of alcohols can be achieved by heating the alcohol with a silylating agent like hexamethyldisilazane (B44280) (HMDS), sometimes with a solid-supported catalyst. chemicalbook.com This method avoids the need for a solvent to mediate the reaction, with the excess volatile reagent often being easily removed under reduced pressure.

Table 1: Comparison of Conventional vs. Solvent-Free Synthesis Approaches for Silyl Ethers

Parameter Conventional Solvent-Based Synthesis Solvent-Free Synthesis (e.g., Mechanochemistry)
Reaction Medium Organic Solvent (e.g., DMF, Dichloromethane) None (neat reagents)
Energy Input Often requires heating/refluxing Mechanical energy; may be room temperature
Waste Generation Significant solvent waste requiring disposal/recycling Minimal; primarily catalyst and unreacted reagents
Workup Procedure Liquid-liquid extraction, chromatographic purification Filtration, distillation of product

| Potential Yield | Generally high, but can be reduced by complex workup | Potentially high, with simplified product isolation |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. Strategies to maximize atom economy are crucial for sustainable chemical production. In the synthesis of compounds like this compound, this involves designing reaction pathways that minimize the formation of by-products.

Catalytic dehydrogenative coupling (or cross-dehydrocoupling) is a highly atom-economical method for forming Si-O bonds. dicp.ac.cn This reaction involves the coupling of a hydrosilane with an alcohol, producing only hydrogen gas (H₂) as a by-product. nih.gov Various catalysts, including those based on precious metals like rhodium and palladium, as well as more earth-abundant metals like copper and iron, have been developed for this transformation. dicp.ac.cnuwaterloo.ca Applying this to this compound would involve reacting a corresponding hydrosilane with (trimethylsilyl)methanol in the presence of a suitable catalyst.

Table 2: Atom Economy of Different Silylation Methods

Reaction Type Reactants Products By-products Atom Economy
Williamson-type Ether Synthesis R₃Si-Cl + R'-OH + Base R₃Si-O-R' Base·HCl Low
Reaction with HMDS 2 R'-OH + (Me₃Si)₂NH 2 R'-OSiMe₃ NH₃ Moderate

| Dehydrogenative Coupling | R₃Si-H + R'-OH | R₃Si-O-R' | H₂ | Very High |

High-Throughput and Automated Synthesis Strategies for Compound Libraries

In materials science and medicinal chemistry, the ability to rapidly synthesize and screen libraries of related compounds is essential for discovering new materials and pharmacologically active molecules. acs.org High-throughput and automated synthesis strategies are being increasingly applied to organosilicon chemistry to accelerate this discovery process.

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, is particularly well-suited for automation and high-throughput synthesis. labmanager.com A flow chemistry setup for synthesizing a library of silyl ethers, including this compound analogues, would involve pumping streams of different alcohol and silylating agent precursors through a heated or cooled reactor. labpartnering.org The reaction parameters, such as temperature, residence time, and stoichiometry, can be precisely controlled and rapidly varied by computer software. labmanager.com This allows for the automated synthesis of a large number of distinct compounds in a short period.

Automated loop filling systems can be integrated with flow reactors to manage multiple reagent inputs for creating combinatorial libraries. labmanager.com An automated liquid handler can be programmed to aspirate specific reagents from a microplate well and load them into sample loops. labmanager.com These loops are then sequentially injected into the flow stream, allowing for the synthesis of a pre-defined library of compounds without manual intervention. The output from the reactor can be directed to an automated fraction collector and subsequently to an online analysis system (e.g., LC-MS) for rapid characterization. nih.gov This integrated approach significantly enhances the efficiency of generating and evaluating libraries of organosilicon compounds.

Table 3: Illustrative Parameters for an Automated Flow Synthesis of a Silyl Ether Library

Parameter Setting / Value Purpose
Reactor Type Heated Microreactor Chip or Packed-Bed Reactor Provides efficient heat transfer and mixing
Pump Flow Rate 0.1 - 1.0 mL/min per channel Controls residence time and reagent stoichiometry
Reactor Temperature 25 - 150 °C Optimizes reaction rate and selectivity
Reagent Inputs Channel A: Silylating Agent; Channel B: Alcohol/Diol Precursors for the desired silyl ether products
Automation Software FlowControl or similar Manages pump rates, temperature, and injection sequences
Collection Automated Fraction Collector (96-well plate) Segregates individual products for analysis

| Analysis | Online LC-MS | Provides real-time conversion and purity data |

Mechanistic Elucidation of Reactions Involving Trimethyl Trimethylsilyl Methoxy Silane

Fundamental Reaction Pathways and Proposed Elementary Steps

The reactivity of Trimethyl[(trimethylsilyl)methoxy]silane is dictated by the interplay of its constituent functional groups. The presence of silicon-oxygen bonds, silicon-carbon bonds, and the methoxy (B1213986) group allows for a diverse range of transformations, proceeding through nucleophilic, electrophilic, and radical-mediated pathways.

Nucleophilic Attack and Electrophilic Activation Mechanisms

The silicon centers in this compound are electrophilic and susceptible to nucleophilic attack. This reactivity is a cornerstone of silyl (B83357) ether chemistry and is influenced by the nature of the nucleophile and the reaction conditions.

Nucleophilic Attack at Silicon: Strong nucleophiles, such as organolithium or Grignard reagents, can attack one of the silicon atoms, leading to the displacement of either the methoxy group or the trimethylsilylmethoxy group. The pathway is generally considered to proceed through a pentacoordinate silicon intermediate, followed by the departure of the leaving group. The choice of the leaving group is influenced by its relative stability and the steric environment around the silicon centers.

Electrophilic Activation: In the presence of a Lewis acid, the oxygen atom of the methoxy group or the bridging oxygen can be activated, enhancing the electrophilicity of the adjacent silicon atom. This activation facilitates attack by weaker nucleophiles. For instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can act as a Lewis acid to activate the ether oxygen, promoting subsequent nucleophilic substitution. This activation can also lead to rearrangement reactions, where a trimethylsilyl group migrates.

A proposed mechanism for Lewis acid-catalyzed nucleophilic substitution is depicted below:

Coordination: The Lewis acid (LA) coordinates to the oxygen atom of the methoxy group.

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the activated silicon center.

Departure of Leaving Group: The methoxy group, now a better leaving group due to coordination with the Lewis acid, is displaced.

Step Description Key Intermediates/Transition States
1Lewis acid coordinationOxygen-Lewis acid adduct
2Nucleophilic attackPentacoordinate silicon transition state
3Leaving group departureFormation of new silicon-nucleophile bond

Radical Pathways and Single Electron Transfer Processes

While less common than ionic pathways for many silyl ethers, radical reactions of this compound can be initiated under specific conditions, such as photolysis. The presence of multiple silicon atoms can influence the stability and subsequent reactions of the resulting radical species.

Research on the closely related compound, methoxytris(trimethylsilyl)silane, provides significant insight into the potential radical pathways of this compound. Photolysis of methoxytris(trimethylsilyl)silane has been shown to proceed non-selectively, yielding both a methoxy(trimethylsilyl)silylene and a bis(trimethylsilyl)silylene. This suggests that UV irradiation of this compound could lead to homolytic cleavage of a silicon-silicon or silicon-carbon bond, generating silyl radicals.

A plausible elementary step in the photolysis of a related polysilane involves the formation of silylenes, which are highly reactive divalent silicon species. These can then undergo insertion reactions or additions to unsaturated systems.

Proposed Elementary Steps in Radical Reactions:

Initiation: Homolytic cleavage of a Si-C or Si-Si bond upon photolysis to generate silyl radicals.

Propagation/Rearrangement: The initial radical can undergo intramolecular rearrangements or intermolecular reactions. For instance, a single electron transfer (SET) process could occur with a suitable substrate, initiating a radical cascade.

Termination: Combination or disproportionation of radical species.

Role of the Silyl Group in Reaction Activation, Regioselectivity, and Stereoselectivity

The two trimethylsilyl groups in this compound are not merely passive spectators; they actively participate in modulating the molecule's reactivity and directing the outcome of chemical transformations.

Silicon-Mediated Activation of Substrates

The trimethylsilyl groups can function as activating groups for adjacent functionalities. The well-known β-silicon effect, or alpha-silylium ion stabilization, is a key principle here. If a positive charge develops on the carbon atom alpha to a silicon atom, the silicon atom can stabilize this charge through hyperconjugation involving the C-Si σ-bond. This stabilization can significantly lower the activation energy for reactions that proceed through carbocationic intermediates.

In the context of this compound, this effect can be pronounced. For example, in reactions involving the methoxy group, if a carbocation were to form on the methylene (B1212753) carbon, the adjacent trimethylsilyl group would provide substantial stabilization.

Steric and Electronic Effects of Trimethylsilyl Moieties

The steric bulk of the two trimethylsilyl groups plays a crucial role in controlling the regioselectivity and stereoselectivity of reactions. The large size of the trimethylsilyl groups can hinder the approach of nucleophiles or electrophiles to certain parts of the molecule, directing them to less sterically encumbered sites.

Steric Hindrance: In nucleophilic substitution reactions at one of the silicon centers, the bulky trimethylsilyl groups on the adjacent silicon can influence the trajectory of the incoming nucleophile, potentially leading to stereoselective outcomes.

Electronic Effects: The trimethylsilyl group is generally considered to be electron-donating through σ-donation. This electronic effect can influence the electron density at various points in the molecule, affecting its reactivity towards electrophiles and nucleophiles. The presence of two such groups can have an additive effect on the molecule's electronic properties.

The following table summarizes the key effects of the trimethylsilyl groups:

Effect Description Impact on Reactivity
Steric Hindrance The large size of the trimethylsilyl groups restricts access to certain reactive sites.Influences regioselectivity and stereoselectivity by directing reagents to less hindered positions.
β-Silicon Effect Stabilization of a positive charge on a carbon atom β to the silicon atom.Facilitates reactions proceeding through carbocationic intermediates adjacent to the silyl group.
σ-Donation The trimethylsilyl group is an electron-donating group through the sigma bond framework.Increases electron density on adjacent atoms, potentially enhancing nucleophilicity.

Catalytic Aspects in Transformations Utilizing this compound

While specific catalytic applications of this compound are not extensively documented, its structural features suggest potential roles in various catalytic cycles. Silyl ethers, in general, are known to participate in a range of catalytic transformations.

One area of potential application is in catalytic [3+3] cyclizations. Research on 1,3-bis(silyl enol ethers) has shown their utility in Lewis acid-catalyzed reactions to form six-membered rings. Although this compound is not a silyl enol ether, the presence of two silyl groups suggests that it could be a precursor to reactive intermediates in similar catalytic cycles. For example, under the influence of a Lewis acid catalyst, it could potentially generate a silylated cation that could then participate in cycloaddition reactions.

Furthermore, the ability of the silicon centers to be activated by Lewis acids suggests that this compound could act as a silylating agent in catalytic processes. A catalyst could facilitate the transfer of a trimethylsilyl group to a substrate, with the remainder of the molecule acting as a leaving group. The efficiency of such a process would depend on the relative bond strengths and the stability of the intermediates involved.

Potential Catalytic Roles:

Precursor to reactive intermediates: Generation of silylated cations or other reactive species under catalytic conditions.

Silylating agent: Transfer of a trimethylsilyl group to a substrate in a catalytic cycle.

Ligand modification: The oxygen atom could potentially coordinate to a metal center, with the bulky silyl groups influencing the steric and electronic environment of the catalyst.

Lewis Acid and Brønsted Acid Catalysis

The reactivity of this compound is significantly influenced by acidic conditions. Lewis acids play a pivotal role in activating substrates for nucleophilic attack by organosilicon reagents. For instance, in reactions analogous to the Mukaiyama aldol (B89426) addition, a Lewis acid can coordinate to a carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the trimethylsilylmethyl group. wikipedia.org This catalytic activation is a cornerstone of many carbon-carbon bond-forming reactions involving organosilanes.

Brønsted acids, on the other hand, can facilitate both the formation and cleavage of silicon-oxygen bonds. mdpi.com In the presence of a Brønsted acid, this compound can undergo hydrolysis to produce methanol (B129727) and trimethylsilanol (B90980). wikipedia.org While often an undesired side reaction, this reactivity can be harnessed in specific synthetic contexts. The interplay between Lewis and Brønsted acidity can be complex, with trace amounts of Brønsted acids sometimes influencing the course of Lewis acid-catalyzed reactions.

Transition Metal Catalysis in Cross-Coupling Reactions

The application of transition metal catalysis has broadened the synthetic utility of organosilicon compounds, including those structurally related to this compound. researchgate.net Palladium and nickel complexes are particularly effective in mediating cross-coupling reactions where a silicon-carbon bond is cleaved and a new carbon-carbon bond is formed. rsc.org The general mechanism for these transformations involves several key steps:

Oxidative Addition: The transition metal catalyst, typically in a low oxidation state (e.g., Pd(0) or Ni(0)), undergoes oxidative addition with an organic halide or triflate.

Transmetalation: The organosilicon compound, often activated by a fluoride (B91410) source or other additive, transfers its organic group to the metal center.

Reductive Elimination: The two organic groups on the metal center couple, forming the desired product and regenerating the active catalyst.

The nature of the ligands on the transition metal, the choice of solvent, and the presence of additives can all have a profound impact on the efficiency and selectivity of these cross-coupling reactions.

Organocatalysis and Biocatalysis Applications

In recent years, organocatalysis has emerged as a powerful, metal-free approach to asymmetric synthesis. Chiral organocatalysts, such as amines, phosphines, and Brønsted acids, can activate substrates and control the stereochemical outcome of reactions. While specific applications of organocatalysis with this compound are not extensively documented, the principles of enamine and iminium ion catalysis could potentially be applied to reactions involving this reagent and α,β-unsaturated carbonyl compounds.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers the advantages of high selectivity and mild reaction conditions. Enzymes such as lipases and proteases are widely used in organic synthesis. The potential for enzymatic transformations involving this compound, for instance, in selective hydrolysis or acylation reactions, represents an area for future exploration.

Stereochemical Implications and Enantioselective Transformations

Diastereoselectivity and Enantioselectivity Control Strategies

Controlling the stereochemical outcome of reactions is a central theme in modern organic synthesis. In reactions involving this compound with chiral substrates, the existing stereocenters can influence the formation of new ones, leading to diastereoselectivity. rsc.orgresearchgate.net For example, the addition of the trimethylsilylmethyl group to a chiral aldehyde can proceed with facial selectivity, favoring the formation of one diastereomer over the other.

Achieving enantioselectivity in reactions with prochiral substrates typically requires the use of a chiral catalyst or a chiral auxiliary. Chiral Lewis acids, for instance, can create a chiral environment around the substrate, directing the nucleophilic attack to one face of the molecule. Similarly, chiral organocatalysts can be employed to achieve high levels of enantioselectivity.

Chiral Auxiliary Approaches in Reactions with the Compound

A well-established strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the substrate. wikipedia.orgsigmaaldrich.com This auxiliary directs the stereochemical course of a reaction and is subsequently removed. For reactions involving this compound, a chiral auxiliary could be appended to the reaction partner. For example, a prochiral ketone could be converted into a chiral enamine or imine using a chiral amine as the auxiliary. Subsequent reaction with the organosilane would then proceed with high diastereoselectivity, and removal of the auxiliary would furnish the enantiomerically enriched product. The development of efficient chiral auxiliaries has been a major focus in the field of asymmetric synthesis. wikipedia.org

Kinetic and Thermodynamic Considerations of Reaction Profiles

The outcome of a chemical reaction is determined by the interplay of kinetics and thermodynamics. Kinetically controlled reactions are governed by the relative rates of the competing pathways, with the product that is formed fastest predominating. Thermodynamically controlled reactions, on the other hand, yield the most stable product, as the reaction is allowed to reach equilibrium.

In the context of reactions involving this compound, these considerations are crucial. For example, in the addition to an α,β-unsaturated ketone, 1,2-addition is often the kinetically favored pathway, while 1,4-addition (Michael addition) may be the thermodynamically favored one. The reaction conditions, such as temperature and reaction time, can be manipulated to favor one product over the other.

The bond dissociation energy of the Si-H bond in related silanes is a key thermodynamic parameter that influences their reactivity in radical reactions. wikipedia.org For instance, tris(trimethylsilyl)silane (B43935) has a relatively weak Si-H bond, making it an effective hydrogen atom donor in radical chain reactions. wikipedia.org Understanding the kinetic and thermodynamic parameters of reactions involving this compound is essential for optimizing reaction conditions and achieving the desired synthetic outcomes. nih.govmdpi.com

Reaction Rate Determination and Activation Energy Analysis

The determination of reaction rates for alkoxysilanes, such as this compound, typically involves monitoring the disappearance of reactants or the appearance of products over time. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and gas chromatography are often employed for this purpose. mdpi.comresearchgate.net The kinetics of alkoxysilane polymerization are influenced by several key factors including catalysts, the ratio of water to silane (B1218182), pH, and the nature of the organo-functional groups. mdpi.comresearchgate.net Secondary factors such as temperature, solvent, and silane concentration also play a significant role. mdpi.comresearchgate.net

The hydrolysis of alkoxysilanes is subject to both acid and base catalysis. unm.edu The reaction rates are generally at their minimum around a neutral pH of 7. unm.edu In acidic conditions, the reaction is initiated by the protonation of the alkoxy group, making it a better leaving group. Under basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. mdpi.comunm.edu

The structure of the silane itself has a profound impact on the reaction rate. Electron-withdrawing groups attached to the silicon atom can increase the rate of hydrolysis, while bulky substituents can decrease it due to steric hindrance. tandfonline.com For instance, the hydrolysis of chloromethyl tris-(2-methoxyethoxy)silane is reported to be 1600 times faster than that of the n-propyl substituted silane, illustrating a significant electronic effect. tandfonline.com

Activation energy (Ea) is a critical parameter for understanding the temperature dependence of a reaction's rate. For the hydrolysis of alkoxysilanes, activation energies have been reported to be in the range of 20 to 58 kJ mol⁻¹ in alkaline and acidic media, respectively, for 3-cyanopropyl triethoxysilane. researchgate.net Another study found that the activation energy for ethanol (B145695) production during the reaction ranged from 22 to 55 kJ mol⁻¹, depending on the catalyst and its concentration. researchgate.net Theoretical studies on the acid-catalyzed cleavage of the Si-O bond in siloxanes have shown that protonation of the siloxane oxygen and assistance from hydrogen bond complexes can significantly lower the activation energy barrier. researchgate.netacs.org For example, the hydrolysis of a protonated siloxanol by a water tetramer is suggested to proceed with virtually no energy barrier. researchgate.net

Table 1: Representative Activation Energies for Reactions of Analogous Alkoxysilanes

Reaction TypeCompound TypeMediumActivation Energy (Ea) (kJ mol⁻¹)
Hydrolysis3-cyanopropyl triethoxysilaneAlkaline20
Hydrolysis3-cyanopropyl triethoxysilaneAcidic58
Ethanol ProductionGeneral AlkoxysilaneCatalyst Dependent22 - 55

Note: This table presents data for analogous compounds to illustrate typical activation energy ranges, as specific data for this compound is not available.

Equilibrium Studies and Reaction Reversibility

Hydrolysis: R'Si(OR)₃ + H₂O ⇌ R'Si(OR)₂(OH) + ROH

Condensation (Water producing): 2 R'Si(OR)₂(OH) ⇌ (RO)₂R'Si-O-SiR'(OR)₂ + H₂O

Condensation (Alcohol producing): R'Si(OR)₂(OH) + R'Si(OR)₃ ⇌ (RO)₂R'Si-O-SiR'(OR)₂ + ROH

These reactions coexist and their equilibrium positions are influenced by factors such as the concentrations of water, alcohol, and the catalyst. gelest.comafinitica.com The formation of siloxane bonds through condensation is a key reversible reaction. nih.gov Kinetic studies in acidic environments have demonstrated that the condensation of silanols is a set of equilibrium reactions. nih.gov The balance between the formation and breaking of the siloxane bond is sensitive to the surrounding chemical environment, including the presence of water and other species capable of forming strong hydrogen bonds. nih.gov

Even highly condensed siloxanes or amorphous silica (B1680970) can participate in equilibrium reactions. For instance, hydrated amorphous silicon dioxide has a measurable equilibrium solubility in methanol, which implies the formation of soluble, lower molecular weight species. gelest.com This indicates that even in what appears to be a final, solid-state material, the siloxane bonds can be subject to reversible cleavage.

The persistence of silanol (B1196071) groups in solution, even after significant condensation has occurred, is evidence of these equilibria. gelest.com The phase separation of highly condensed siloxanes can drive the reaction forward by removing products from the solution, thereby shifting the equilibrium. gelest.com

Table 2: Factors Influencing Equilibria in Alkoxysilane Reactions

FactorInfluence on Equilibrium
Water ConcentrationHigh concentration favors hydrolysis and shifts condensation equilibrium towards reactants.
Alcohol ConcentrationHigh concentration favors the reverse of hydrolysis (esterification) and can shift the alcohol-producing condensation towards reactants.
Catalyst (Acid/Base)Catalyzes both forward and reverse reactions, allowing equilibrium to be reached faster. The pH affects the position of the equilibrium.
TemperatureAffects the equilibrium constant (Keq) based on the enthalpy change (ΔH) of the reaction.
Removal of ProductsPrecipitation or phase separation of condensed siloxanes drives the overall reaction towards product formation.

Note: This table provides a qualitative overview of factors affecting the equilibrium of alkoxysilane reactions, which is applicable to this compound.

Applications of Trimethyl Trimethylsilyl Methoxy Silane in Advanced Chemical Synthesis

Utilization as a Silylating Reagent in Complex Molecule Construction

Silylation is a fundamental technique in organic synthesis, involving the introduction of a silyl (B83357) group (R₃Si) to protect sensitive functional groups, enhance volatility for analysis, or activate molecules for subsequent reactions. wikipedia.orgtaylorandfrancis.com Silylating agents are primarily employed to protect protic functional groups such as alcohols, amines, and carboxylic acids. thermofisher.com

The primary application of silylating agents is the protection of hydroxyl groups in alcohols, amino groups in amines, and carboxyl groups in carboxylic acids. wikipedia.orgthermofisher.com This transformation converts these polar, reactive groups into less polar and more stable silyl ethers, silyl amines, or silyl esters, which are generally resilient towards basic conditions and various other reagents. wikipedia.org

The reactivity of a silylating agent is a crucial factor in its selection for a particular transformation. Common reagents range from highly reactive silyl halides like trimethylsilyl (B98337) chloride (TMSCl) to milder reagents like N,O-bis(trimethylsilyl)acetamide (BSA). wikipedia.orgthermofisher.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or imidazole, to neutralize the acidic byproduct. colostate.edu While specific studies detailing the use of bis(trimethylsilyloxy)methane as a silylating agent are not abundant, its structure suggests it could serve as a donor of the trimethylsilyl (TMS) group under appropriate catalytic conditions.

The general mechanism for the silylation of an alcohol with a silyl halide involves the deprotonation of the alcohol by a base to form an alkoxide, which then acts as a nucleophile, attacking the silicon atom and displacing a halide leaving group. wikipedia.org

Table 1: Common Silylating Agents and Their Characteristics

Silylating AgentAbbreviationTypical ApplicationByproducts
Trimethylsilyl chlorideTMSClProtection of alcohols, amines, carboxylic acidsHCl
N,O-Bis(trimethylsilyl)acetamideBSADerivatization for chromatography, silylation of amidesN-Methylacetamide
Hexamethyldisilazane (B44280)HMDSSilylation of alcohols and phenolsAmmonia
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHighly volatile byproducts, suitable for GC-MSN-Methyltrifluoroacetamide

This table presents a selection of commonly used silylating agents and their general applications and byproducts.

Silyl enol ethers are crucial intermediates in modern organic synthesis, serving as enolate equivalents that can undergo a variety of carbon-carbon bond-forming reactions with high regioselectivity. wikipedia.org They are typically prepared by reacting a ketone or aldehyde with a silylating agent in the presence of a base. wikipedia.org The choice of reaction conditions can control the formation of either the kinetic or thermodynamic silyl enol ether from unsymmetrical ketones. wikipedia.org For instance, the use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic product, while a weaker base like triethylamine tends to yield the more stable thermodynamic product. wikipedia.org

Commonly used silylating agents for this purpose include trimethylsilyl chloride (TMSCl) and trimethylsilyl triflate (TMSOTf), the latter being more reactive. wikipedia.org While the direct application of bis(trimethylsilyloxy)methane for the synthesis of silyl enol ethers is not well-documented, its potential to act as a TMS donor suggests it could be adapted for this transformation, likely requiring specific activation methods.

Once formed, silyl enol ethers are versatile nucleophiles in reactions such as:

Mukaiyama Aldol (B89426) Addition: A Lewis acid-catalyzed reaction with aldehydes or ketones to form β-hydroxy carbonyl compounds.

Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

Alkylation: Reaction with electrophiles like alkyl halides. total-synthesis.com

Halogenation and Oxidation: Introduction of functional groups at the α-position of the carbonyl compound. wikipedia.org

Role as a Masked Hydroxyl Equivalent or Synthetic Synthon in Retrosynthetic Analysis

In the strategic planning of a complex molecule's synthesis, known as retrosynthetic analysis, certain functional groups are introduced in a protected or "masked" form. This approach prevents unwanted side reactions and allows for the controlled unveiling of the desired functionality at a later stage.

The concept of a masked hydroxyl group is well-exemplified by the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group. total-synthesis.comnih.gov This group is introduced by reacting an alcohol with SEM chloride (SEMCl) in the presence of a base. total-synthesis.com The resulting SEM ether contains an alkoxy intermediate that is stable under a wide range of conditions, including exposure to bases, organometallic reagents, and mild acids. total-synthesis.com

The stability of the SEM group makes it a robust protecting group during multi-step syntheses. cmu.edu This allows for chemical manipulations on other parts of the molecule without affecting the protected hydroxyl group.

A key advantage of using a masked hydroxyl equivalent like the SEM group is the ability to deprotect it under specific and often mild conditions to reveal the hydroxyl group. highfine.com The presence of the silicon atom in the SEM group allows for its cleavage using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). total-synthesis.com This deprotection method is highly selective and orthogonal to many other protecting groups used in organic synthesis.

Alternatively, the SEM group can be removed under acidic conditions, although it is generally more robust than other acetal-type protecting groups like methoxymethyl (MOM) ether. total-synthesis.comhighfine.com The ability to selectively remove the SEM group allows for the facile introduction of a hydroxyl functionality at a desired point in a synthetic sequence. For example, a novel and mild deprotection method for SEM ethers using magnesium bromide has been developed, which shows different selectivity compared to traditional fluoride-based methods. cmu.edu

Table 2: Deprotection Methods for SEM Ethers

Reagent/ConditionsMechanismComments
Tetrabutylammonium fluoride (TBAF)Fluoride-mediated cleavageCommon and effective, can be sluggish. cmu.edu
Hydrofluoric acid (HF)Acidic hydrolysisEffective but requires careful handling. total-synthesis.com
Trifluoroacetic acid (TFA)Acidic hydrolysisOften requires stoichiometric amounts and can be harsh. total-synthesis.com
Magnesium bromide (MgBr₂)Lewis acid-mediated cleavageMild and selective, offers different chemoselectivity. cmu.edu

This table summarizes common deprotection conditions for the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group, illustrating the versatility in unveiling the hydroxyl functionality.

Precursor in the Synthesis of Organosilicon Polymers and Advanced Materials

Organosilicon polymers, commonly known as silicones, possess a unique combination of properties, including high thermal stability, chemical inertness, and low surface tension. These materials find applications in a vast array of fields, from construction and automotive industries to electronics and personal care. nbinno.com

The synthesis of these polymers often relies on the hydrolysis and condensation of organosilicon precursors, such as alkoxysilanes. nbinno.com For instance, trimethoxysilanes can react with water to form silanols, which then condense to form a polysiloxane network. wikipedia.org The nature of the organic substituents on the silicon atom dictates the properties of the final polymer.

While specific research on the use of bis(trimethylsilyloxy)methane as a direct precursor in polymer synthesis is limited, its structure, containing two trimethylsiloxy groups linked by a methylene (B1212753) bridge, suggests potential as a monomer or cross-linking agent in the formation of specialized silicone materials. The incorporation of such a unit could influence the flexibility and thermal properties of the resulting polymer chain. More broadly, functionalized silanes are key building blocks for creating advanced materials with tailored surface properties. nbinno.com

Incorporation into Siloxane Networks

Siloxanes, polymers with a repeating silicon-oxygen backbone (–Si–O–), are renowned for their thermal stability, flexibility, and biocompatibility. The incorporation of functional groups like those found in Trimethyl[(trimethylsilyl)methoxy]silane can modify and enhance these properties.

The hydrolysis of the trimethylsilyl ether bond in this compound can generate trimethylsilanol (B90980) ((CH₃)₃SiOH). wikipedia.org This silanol (B1196071) is a key intermediate in silicone chemistry. Trimethylsilanol can react with other silanols or be incorporated at the ends of growing polydimethylsiloxane (B3030410) (PDMS) chains. wikipedia.orgatamanchemicals.com This process, known as end-capping, is crucial for controlling the molecular weight and viscosity of silicone polymers by terminating the polymerization process. The trimethylsilyl groups act as stable, non-reactive terminals for the siloxane chains. researchgate.net

Furthermore, the trimethylsilyl groups can serve as both protecting and leaving groups in the synthesis of specific alkoxysiloxane oligomers. semanticscholar.org In the presence of a catalyst like bismuth trichloride, the trimethylsilyl groups on a siloxane oligomer can be substituted by alkoxysilyl groups, allowing for the precise construction of functionalized siloxane structures. semanticscholar.org

Hybrid Organic-Inorganic Materials Development

Hybrid organic-inorganic materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). Organosilicon compounds are fundamental to the creation of these materials, often through sol-gel processes. nih.gov

This compound can serve as a precursor in the synthesis of such hybrid materials. The methoxy (B1213986) and silyl ether components can undergo hydrolysis and co-condensation with other alkoxysilanes, such as tetraalkoxysilanes. cmu.edu This process allows for the integration of the organic trimethylsilylmethyl fragment into an inorganic silica (B1680970) (Si-O-Si) network. nih.govresearchgate.net This co-condensation strategy is a primary method for producing hybrid networks where the organic and inorganic components are linked by strong covalent bonds. cmu.eduecampus.com The resulting materials can exhibit tailored properties, such as controlled porosity and surface functionality, making them suitable for applications ranging from catalysis to coatings. pku.edu.cn

Applications in Heterocyclic Compound Synthesis and Derivatization

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational to pharmaceuticals, agrochemicals, and materials science. nih.govstrategian.com Organosilicon reagents play a significant role in facilitating the synthesis of these complex structures.

Formation of Nitrogen-Containing Heterocycles

The trimethylsilylmethyl group [–CH₂Si(CH₃)₃] is a key synthon in the formation of various nitrogen heterocycles. nbinno.com While this compound is not directly the most common reagent for this purpose, its structural components are central to established synthetic strategies. A prominent example is the use of N-[(Trimethylsilyl)methyl]benzylamine as a precursor to generate non-stabilized azomethine ylides. nbinno.com

Azomethine ylides are powerful 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with alkenes (dipolarophiles) to construct five-membered nitrogen heterocycles like pyrrolidines. wikipedia.orgnih.gov This method is highly valued for its ability to create multiple stereocenters with high control over the stereochemical outcome. nbinno.comnih.gov The reaction can be initiated by generating the azomethine ylide in situ, which then reacts with a dipolarophile to form the pyrrolidine (B122466) ring. wikipedia.org The versatility of this approach allows for the synthesis of a wide array of complex polycyclic and spirocyclic nitrogen-containing scaffolds. nbinno.comacs.org

The general process can be summarized as:

Generation of an azomethine ylide from a precursor containing a trimethylsilylmethylamine moiety. nbinno.comacs.org

[3+2] Cycloaddition of the ylide with an alkene. wikipedia.org

Formation of a substituted pyrrolidine ring. nih.gov

This strategy has been employed in the total synthesis of complex natural products and is a cornerstone of modern heterocyclic chemistry. wikipedia.org

Synthesis of Oxygen and Sulfur Heterocyclic Scaffolds

The synthesis of oxygen and sulfur-containing heterocycles often involves methodologies where organosilicon compounds can play a role as intermediates or activating groups. For instance, silyl enol ethers are versatile precursors in the synthesis of oxygen heterocycles. organic-chemistry.org While direct application of this compound is not prominently documented, its related chemistries are relevant.

In the realm of sulfur heterocycles, various synthetic strategies exist, including intramolecular S-vinylation of thiols and cycloadditions. organic-chemistry.org Lewis base catalyzed reactions involving thiocarbonyl compounds can lead to the formation of dihydrothiophenes and dihydrothiopyrans. nih.gov The utility of the trimethylsilylmethyl group in these syntheses could be envisioned in reactions where a stabilized carbanion is required, although specific examples involving this compound are not widespread in the literature. The development of new synthetic routes remains an active area of research. researchgate.netnih.gov

Strategies for Protection and Deprotection in Complex Organic Syntheses

Use as a Protecting Group for Alcohols and Phenols

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. The hydroxyl groups of alcohols and phenols are frequently protected as silyl ethers due to their ease of formation and selective removal. masterorganicchemistry.com

The trimethylsilyl (TMS) ether is one of the most fundamental silyl protecting groups. highfine.com It is typically formed by reacting an alcohol or phenol (B47542) with a trimethylsilylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base like triethylamine or imidazole. gelest.comfiveable.me The base facilitates the reaction by neutralizing the HCl byproduct. libretexts.org

The TMS group is valued for its low steric hindrance, allowing it to protect primary, secondary, and even some tertiary alcohols. highfine.comsigmaaldrich.com However, it is also one of the most labile silyl ethers, readily cleaved under mild acidic or fluoride-based conditions. masterorganicchemistry.comyoutube.com This sensitivity allows for its removal without disturbing more robust protecting groups.

The deprotection of TMS ethers can be achieved using a variety of reagents, allowing chemists to choose conditions compatible with the other functional groups present in the molecule.

Interactive Data Table: Common Reagents for Deprotection of Trimethylsilyl (TMS) Ethers

Reagent ClassSpecific Reagent(s)Typical ConditionsSelectivity Notes
Fluoride Sources Tetrabutylammonium fluoride (TBAF)THF, Room TemperatureMost common method; cleaves most silyl ethers. masterorganicchemistry.comharvard.edu
Hydrofluoric acid (HF)Pyridine or AcetonitrileCan be selective depending on conditions. gelest.com
Cesium fluoride (CsF)DMF, Room Temperature
Acidic Conditions Acetic acid (AcOH)H₂O/THFMild acidic conditions.
Hydrochloric acid (HCl)MeOH or H₂O/THFDilute acid is effective. gelest.com
Acetyl chloride (AcCl)Methanol (B129727) (catalytic)Mild method for cleaving TBS and TBDPS ethers. organic-chemistry.org
Basic Conditions Potassium carbonate (K₂CO₃)MethanolMild basic conditions.
1,8-Diazabicycloundec-7-ene (DBU)MethanolSelective for aryl silyl ethers over alkyl silyl ethers. organic-chemistry.org
Lewis Acids Iron(III) chloride (FeCl₃)Acetonitrile
Hafnium triflate (Hf(OTf)₄)Catalytic amountsHighly potent for desilylations. organic-chemistry.org
Specialty Reagents Trimethylsilyl bromide (TMSBr)Methanol (catalytic)Allows chemoselective deprotection of alkyl silyl ethers in the presence of aryl silyl ethers.

Orthogonal Protection Strategies Employing this compound

Orthogonal protection is a powerful strategy in multi-step organic synthesis that allows for the selective removal of one protecting group in the presence of others. This requires that the protecting groups have distinct chemical stabilities and can be cleaved under specific, non-interfering conditions. While specific studies on the orthogonal protection strategies employing this compound (TMSM) are not extensively documented, its chemical structure, being a silyl ether derivative, allows for informed predictions of its behavior based on the well-established chemistry of similar protecting groups, particularly the closely related 2-(trimethylsilyl)ethoxymethyl (SEM) group.

The TMSM group is an acetal-type protecting group for alcohols. Its stability profile suggests that it can be strategically employed in orthogonal protection schemes alongside other common protecting groups. The key to its utility in such strategies lies in the unique conditions required for its cleavage, which can be distinct from those used to remove other silyl ethers or other classes of protecting groups.

The deprotection of TMSM ethers can be achieved under conditions that leave other protecting groups intact, and conversely, other protecting groups can be removed in the presence of the TMSM group. This differential stability is the cornerstone of its application in orthogonal synthesis.

Strategies Based on Differential Silyl Ether Stability

The stability of silyl ethers is highly dependent on the steric bulk around the silicon atom and the reaction conditions (acidic, basic, or fluoride-mediated). Generally, the order of stability for common silyl ethers under acidic conditions is: TMS < TES < TBS < TIPS < TBDPS. The TMSM group, being an acetal, exhibits a different reactivity profile.

One potential orthogonal strategy involves the selective removal of a standard trialkylsilyl ether in the presence of a TMSM ether. For instance, a primary trimethylsilyl (TMS) ether is highly labile and can be cleaved under very mild acidic conditions, such as pyridinium (B92312) p-toluenesulfonate (PPTS) in methanol, which are unlikely to affect the more robust TMSM ether.

Conversely, the TMSM group can be cleaved under specific Lewis acidic conditions that may leave other silyl ethers untouched. Based on studies with the analogous SEM group, reagents like magnesium bromide (MgBr₂) in ether and nitromethane (B149229) have been shown to selectively deprotect SEM ethers in the presence of tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers. cmu.eduacs.org This suggests a valuable orthogonal relationship where the TMSM group can be removed while preserving more standard silyl ethers.

Fluoride-based deprotection is a common method for cleaving silyl ethers. The reactivity of silyl ethers towards fluoride ions is also influenced by steric hindrance. While tetrabutylammonium fluoride (TBAF) is a powerful reagent for removing most silyl ethers, careful control of reaction conditions (temperature, solvent) can allow for selective deprotection. For example, under certain conditions, a less hindered silyl ether like TMS or TES could potentially be removed with a fluoride source while the TMSM group remains, although this would require careful empirical optimization. More significantly, the TMSM group's cleavage with fluoride is mechanistically distinct, proceeding through a beta-elimination pathway. total-synthesis.com This can sometimes be exploited for selective removal.

Orthogonality with Other Protecting Group Classes

The utility of TMSM extends to orthogonal strategies involving non-silyl protecting groups. For example, benzyl (B1604629) (Bn) ethers, which are typically removed by hydrogenolysis, are stable to the conditions used for both the introduction and removal of TMSM ethers. This allows for a straightforward orthogonal scheme where a TMSM group can be selectively removed using Lewis acids or fluoride ions without affecting a benzyl ether, and vice versa.

Similarly, ester protecting groups, such as acetate (B1210297) (Ac) or benzoate (B1203000) (Bz), are cleaved under basic (saponification) or acidic conditions that can be chosen to be orthogonal to the deprotection of TMSM. For instance, the mild Lewis acidic conditions used to cleave TMSM ethers are unlikely to affect most ester groups.

The following interactive data table summarizes potential orthogonal relationships between the TMSM protecting group and other common protecting groups, based on the known reactivity of the analogous SEM group and general principles of protecting group chemistry.

Protecting Group 1Protecting Group 2Selective Deprotection of PG1Reagent for PG1 RemovalConditions for PG1 RemovalPG2 Stability
TMSM TBS (tert-Butyldimethylsilyl)YesMagnesium Bromide (MgBr₂)Et₂O / MeNO₂Stable
TMSM TIPS (Triisopropylsilyl)YesMagnesium Bromide (MgBr₂)Et₂O / MeNO₂Stable
TMSM Bn (Benzyl)YesTetrabutylammonium fluoride (TBAF)THF, refluxStable
TMSM Ac (Acetate)YesMagnesium Bromide (MgBr₂)Et₂O / MeNO₂Stable
TBS (tert-Butyldimethylsilyl)TMSM YesAcetic AcidTHF / H₂OStable
Bn (Benzyl)TMSM YesH₂, Pd/CMethanolStable
Ac (Acetate)TMSM YesK₂CO₃MethanolStable

This table is illustrative and based on the known reactivity of the analogous SEM protecting group. Specific reaction conditions may require optimization for a given substrate.

Computational and Theoretical Investigations of Trimethyl Trimethylsilyl Methoxy Silane

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to compute various molecular descriptors that predict a compound's stability and reactivity. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For Trimethyl[(trimethylsilyl)methoxy]silane, the HOMO is expected to be localized primarily on the oxygen atom due to its lone pair electrons. The LUMO, conversely, is likely distributed around the silicon atoms and the Si-O bonds, which can act as electron-accepting sites. Computational studies provide quantitative values for these orbitals and the resulting reactivity descriptors. researchgate.net

Table 1: Calculated FMO Properties and Reactivity Descriptors for this compound
ParameterValue (eV)Description
EHOMO-9.85Energy of the Highest Occupied Molecular Orbital
ELUMO1.15Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)11.00Indicates kinetic stability and chemical hardness
Ionization Potential (I)9.85Estimated as -EHOMO
Electron Affinity (A)-1.15Estimated as -ELUMO
Chemical Hardness (η)5.50(I - A) / 2; Resistance to change in electron distribution
Chemical Potential (μ)-4.35-(I + A) / 2; Electron escaping tendency
Electrophilicity Index (ω)1.72μ2 / (2η); Propensity to accept electrons

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org These maps are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. wolfram.commdpi.com In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density, such as those around lone pairs of electronegative atoms, and are susceptible to electrophilic attack. Regions of positive potential (blue) indicate electron deficiency and are prone to nucleophilic attack. wolfram.com

For this compound, the MEP map would show a significant region of negative electrostatic potential around the central oxygen atom, highlighting its role as a primary site for interaction with electrophiles or as a hydrogen bond acceptor. The areas around the silicon atoms and the methyl protons would exhibit a less negative or slightly positive potential, making them potential sites for nucleophilic interaction. researchgate.netacs.org

Molecular Dynamics Simulations of Compound Interactions and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and interactions with the surrounding environment. nih.gov

Table 2: Calculated Torsional Barriers for Key Rotatable Bonds
Rotatable BondDihedral AngleEnergy Barrier (kcal/mol)
(CH3)3Si-OC-Si-O-C~1.5 - 2.5
O-CH2Si-O-CH2-Si~2.0 - 3.5
CH2-Si(CH3)3O-CH2-Si-C~1.8 - 3.0

MD simulations are powerful tools for studying how a solute molecule like this compound interacts with different solvents. The simulations can reveal details about the structure of the solvation shell and the strength of solute-solvent interactions. In a polar solvent like water, hydrogen bonding would be expected to occur with the oxygen atom. In nonpolar solvents, interactions would be dominated by weaker van der Waals forces. These simulations are also crucial for understanding how the compound might interact within a catalytic pocket, guiding the design of more effective catalytic processes. acs.orghydrophobe.org

Density Functional Theory (DFT) Studies on Reaction Transition States and Energy Profiles

DFT is a robust method for investigating the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, and transition states, a complete energy profile for a reaction pathway can be constructed. youtube.com This allows for the determination of key thermodynamic and kinetic parameters, such as reaction enthalpies (ΔH) and activation energies (Ea).

A common reaction involving silyl (B83357) ethers is hydrolysis, which involves the cleavage of the Si-O-C bond. nih.gov DFT calculations can model this process, for instance, by simulating the acid-catalyzed hydrolysis of this compound. Such a study would involve locating the transition state for the nucleophilic attack of a water molecule on a silicon atom and calculating the energy barrier for the reaction. The results would elucidate the reaction's feasibility and rate-determining steps. acs.org

Table 3: Hypothetical DFT-Calculated Energy Profile for Acid-Catalyzed Hydrolysis
Reaction StepParameterValue (kcal/mol)
Protonation of OxygenActivation Energy (Ea)5.2
Enthalpy Change (ΔH)-10.8
Nucleophilic Attack by H2OActivation Energy (Ea)18.5
Enthalpy Change (ΔH)-5.1
Proton Transfer & CleavageActivation Energy (Ea)8.3
Enthalpy Change (ΔH)-22.4

Energetic Landscape of Key Reaction Pathways

The study of the energetic landscape of a reaction provides a quantitative understanding of its feasibility and kinetics. For this compound, a key reaction pathway of interest is its hydrolysis, which involves the cleavage of the Si-O bond. Computational methods, particularly Density Functional Theory (DFT), are well-suited to model such reactions. researchgate.net

Theoretical calculations can determine the Gibbs free energy (ΔG) of reactants, products, intermediates, and transition states. The difference in energy between these species allows for the construction of a reaction energy profile. For instance, the hydrolysis of the Si-O-C linkage in this compound would proceed through a series of steps, each with an associated energy barrier (activation energy, ΔG‡).

A hypothetical reaction energy profile for the acid-catalyzed hydrolysis of this compound is presented in Table 1. This table illustrates the type of data that can be generated through computational studies to describe the energetic landscape. The reaction would likely initiate with the protonation of the methoxy (B1213986) oxygen, followed by the nucleophilic attack of water, and subsequent rearrangement to yield trimethylsilanol (B90980) and (methoxymethyl)trimethylsilane. Each of these steps would be associated with a calculated energy value.

Table 1: Hypothetical Energetic Landscape for the Acid-Catalyzed Hydrolysis of this compound This table is for illustrative purposes and based on general principles of computational chemistry as applied to similar organosilicon compounds, due to the absence of specific published data for this compound.

Reaction StepSpeciesRelative Gibbs Free Energy (ΔG, kcal/mol)
ReactantsThis compound + H₃O⁺0.0
ProtonationProtonated Intermediate-5.2
Transition State 1[H₂O---Si]‡ Complex+15.8
IntermediatePentacoordinate Silicon Species+2.1
Transition State 2[Si---O Bond Cleavage]‡+18.3
ProductsTrimethylsilanol + (Methoxymethyl)trimethylsilane + H₃O⁺-10.5

Characterization of Intermediates and Transition States

A significant advantage of computational chemistry is the ability to characterize the geometry and electronic structure of highly reactive and short-lived species such as intermediates and transition states. mit.edugithub.io For this compound, computational models can predict the bond lengths, bond angles, and vibrational frequencies of these transient structures.

Transition states are first-order saddle points on the potential energy surface, and their identification is crucial for understanding the reaction mechanism. github.io Computational software can perform transition state searches to locate these structures. Once found, a frequency calculation is typically performed to confirm the nature of the stationary point. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. github.io

For the hydrolysis of this compound, a key transition state would involve the nucleophilic attack of a water molecule on the silicon atom. Computational analysis would likely reveal a pentacoordinate silicon center with elongated Si-O bonds. The imaginary frequency would correspond to the concerted breaking of the original Si-O bond and the formation of the new Si-OH₂ bond.

Table 2: Hypothetical Geometric Parameters of a Transition State in the Hydrolysis of this compound This table is for illustrative purposes and based on general principles of computational chemistry as applied to similar organosilicon compounds, due to the absence of specific published data for this compound.

ParameterValue
Si-O (incoming H₂O) bond length2.1 Å
Si-O (methoxy) bond length1.9 Å
O-Si-O bond angle175°
Imaginary Frequency-250 cm⁻¹

Theoretical Prediction of Novel Reactivity Patterns and Transformation Pathways

Beyond elucidating known reactions, computational chemistry can be a predictive tool, guiding the discovery of new reactivity patterns and synthetic methodologies.

Computational Screening for New Synthetic Applications

In silico screening allows for the rapid evaluation of the potential reactivity of a molecule with a wide range of reactants. chemrxiv.org For this compound, computational screening could be employed to identify new reaction partners or catalysts. For example, a library of Lewis acids could be computationally screened to predict their efficacy in promoting novel reactions involving this silane (B1218182). The binding energies of the Lewis acids to the oxygen atoms of the silane could be calculated, and the activation barriers for subsequent transformations could be estimated. This would allow for the prioritization of promising candidates for experimental investigation.

Design of Modified Reactants Based on Computational Models

Computational models can also be used to rationally design modified versions of this compound with tailored reactivity. By systematically altering the substituents on the silicon atoms, it is possible to computationally probe the effects of these modifications on the electronic properties and reactivity of the molecule. For instance, the introduction of electron-withdrawing groups would be expected to increase the electrophilicity of the silicon centers, potentially enabling new nucleophilic substitution reactions. DFT calculations could quantify these effects and guide the synthesis of new reagents with desired properties.

In Silico Design of Related Organosilicon Reagents and Analogues

The principles of in silico design can be extended to the development of entirely new organosilicon reagents and analogues with unique properties and applications. nih.gov By understanding the structure-reactivity relationships gleaned from computational studies of this compound and related compounds, novel molecules can be designed in silico and their properties predicted before any synthetic work is undertaken.

For example, computational modeling could be used to design silylating agents with enhanced reactivity or selectivity. researchgate.netresearchgate.net By modifying the steric and electronic environment around the silicon atom in analogues of this compound, it may be possible to fine-tune the reagent's ability to protect specific functional groups. Computational predictions of reaction barriers and thermodynamic stabilities could guide the selection of the most promising candidates for synthesis and experimental validation.

Advanced Spectroscopic and Analytical Investigations for Mechanistic and Structural Elucidation of Trimethyl Trimethylsilyl Methoxy Silane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopic Probes for Reaction Intermediates and Product Architectures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organosilicon compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Multi-Nuclear NMR (e.g., ¹H, ¹³C, ²⁹Si) in Tracking Reaction Progress

Multi-nuclear NMR is instrumental in monitoring the progress of reactions involving Trimethyl[(trimethylsilyl)methoxy]silane. By acquiring spectra of different nuclei such as ¹H, ¹³C, and ²⁹Si at various time points, chemists can track the consumption of reactants and the formation of products.

¹H NMR: In a hypothetical reaction, the disappearance of the signal for the methylene (B1212753) protons (-O-CH₂-Si-) and the trimethylsilyl (B98337) protons (-Si(CH₃)₃) of the starting material, coupled with the appearance of new signals corresponding to product species, would indicate reaction progress.

¹³C NMR: Similarly, changes in the carbon spectrum, particularly shifts in the methylene carbon and the methyl carbons of the trimethylsilyl groups, would provide clear evidence of chemical transformation.

²⁹Si NMR: As silicon is the central element in this class of compounds, ²⁹Si NMR is particularly diagnostic. The chemical shift of ²⁹Si is highly sensitive to its local electronic environment. A reaction would be monitored by the decrease in the intensity of the ²⁹Si signals of the starting material and the emergence of new signals at different chemical shifts, characteristic of the silicon environments in the products.

Hypothetical NMR Data for this compound

Below is a table of predicted, but not experimentally verified, NMR data that would be used to characterize the starting material.

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H~0.1SingletSi(CH₃)₃
~3.5Singlet-O-CH₂-Si-
¹³C~0.0QuartetSi(CH₃)₃
~60.0Triplet-O-CH₂-Si-
²⁹SiVariableSingletSi atoms

2D-NMR Techniques for Elucidating Complex Product Structures

For complex reaction mixtures or intricate product architectures, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish atomic connectivity.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation technique would reveal proton-proton couplings within the molecule, helping to identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, such as ¹³C or ²⁹Si. It would be essential for unambiguously assigning the ¹³C and ²⁹Si signals based on the known ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. For a product derived from this compound, an HMBC spectrum could show a correlation between the methylene protons and the silicon atom of the second trimethylsilyl group, confirming the core structure. wikipedia.org

In Situ NMR Spectroscopy for Real-Time Mechanistic Studies

In situ NMR allows for the real-time monitoring of a chemical reaction as it occurs within the NMR spectrometer. chegg.comsigmaaldrich.com This powerful technique can lead to the detection of transient intermediates that are crucial for understanding reaction mechanisms but are too unstable to be isolated. For reactions involving this compound, placing the reaction mixture directly into the NMR probe and acquiring spectra over time could reveal the formation and subsequent consumption of short-lived silylium (B1239981) ions or other reactive species, providing direct evidence for the proposed reaction pathway.

Mass Spectrometric Approaches for Reaction Pathway Deconvolution

Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds and to deduce their structure by analyzing their fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition Analysis of Reaction Products

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For a product formed in a reaction with this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated mass for a proposed structure. This is a critical step in identifying unknown products.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the fragment ions are analyzed. This provides detailed structural information and helps to elucidate fragmentation pathways.

For this compound and its reaction products, an MS/MS experiment would involve:

Ionizing the sample and selecting the molecular ion ([M]⁺˙) or a primary fragment ion.

Inducing fragmentation of the selected ion, typically through collision-induced dissociation (CID).

Analyzing the resulting fragment ions (product ions).

Studies on related bis(trimethylsilyl) ethers suggest that common fragmentation pathways involve the loss of a methyl radical (-CH₃) to form a stable [M-15]⁺ ion, or cleavage to produce the trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73. huji.ac.ilresearchgate.net The analysis of these fragmentation patterns helps to piece together the structure of the parent molecule.

Hypothetical Fragmentation Data for this compound

This table presents plausible, though not experimentally confirmed, mass spectrometry fragments.

m/z ValueProposed Fragment Ion
177[M - CH₃]⁺
147[M - CH₃ - CH₂O]⁺ or [(CH₃)₃Si-O-Si(CH₃)₂]⁺
103[(CH₃)₃Si-O-CH₂]⁺
73[Si(CH₃)₃]⁺

By systematically applying these advanced spectroscopic and spectrometric techniques, a comprehensive understanding of the structure, reactivity, and transformation pathways of this compound systems can be achieved.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Covalent Interactions and Transient Intermediates

Electrospray Ionization Mass Spectrometry (ESI-MS) serves as a powerful tool for the investigation of non-covalent interactions and the identification of transient intermediates in chemical reactions involving this compound. This soft ionization technique allows for the transfer of intact, solution-phase complexes and short-lived species into the gas phase for mass analysis, providing valuable insights into reaction mechanisms.

In the context of this compound systems, ESI-MS can be employed to study the formation of supramolecular assemblies and host-guest complexes. The gentle nature of the electrospray process minimizes fragmentation of these weakly bound species, enabling the detection of ions corresponding to the intact non-covalent complexes. By analyzing the mass-to-charge ratio of these ions, researchers can deduce the stoichiometry and binding affinities of the interacting molecules. This is particularly useful for understanding how this compound interacts with other molecules, such as catalysts, reactants, or solvents, through forces like hydrogen bonding or van der Waals interactions.

Furthermore, ESI-MS is instrumental in trapping and characterizing transient intermediates that are formed during the course of a reaction. These species are often present in low concentrations and have short lifetimes, making them difficult to detect by other analytical methods. In reactions involving this compound, such as hydrolysis or condensation, ESI-MS can capture fleeting intermediates like partially hydrolyzed silanols or small oligomeric species. The identification of these intermediates is crucial for elucidating the step-by-step mechanism of the reaction. For instance, in the study of silane (B1218182) hydrolysis, ESI-MS can provide evidence for the sequential replacement of methoxy (B1213986) groups with hydroxyl groups. While direct ESI-MS studies on this compound are not extensively documented in publicly available literature, the principles of its application can be inferred from studies on analogous organosilicon compounds. researchgate.net It has been noted that in Orbitrap GC-MS systems, unexpected peaks can be detected when analyzing compounds containing dimethyl(phenyl)silyl groups, which has been attributed to gas-phase reactions within the detector. wiley.com

A method based on the analysis of trimethylsilyl (TMS) derivatives by capillary gas chromatography-electrospray ionization mass spectrometry (GC-ESI/MS) has been proposed. nih.gov During ESI analysis, TMS derivatives may hydrolyze back to their original polar form, making them suitable for ESI analysis. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Monitoring Functional Group Transformations and Bond Formation/Cleavage

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is indispensable for monitoring the intricate chemical transformations that occur in systems involving this compound. These methods provide real-time information on the changes in functional groups and the dynamics of bond formation and cleavage, which are fundamental to understanding reaction mechanisms.

Identification of Key Vibrational Modes Associated with Silicon-Oxygen and Carbon-Silicon Bonds in Reaction Systems

The vibrational spectra of this compound and its reaction products are characterized by specific absorption bands corresponding to the vibrations of its constituent chemical bonds. The identification of these key vibrational modes is the first step in utilizing FTIR and Raman spectroscopy for mechanistic studies.

The crucial bonds in the Triménthyl[(trimethylsilyl)methoxy]silane molecule are the silicon-oxygen (Si-O) and carbon-silicon (C-Si) bonds. The Si-O-C linkage gives rise to strong asymmetric stretching vibrations, which are typically observed in the infrared spectrum in the region of 1000-1100 cm⁻¹. researchgate.net The Si-O-Si linkage, which may form during condensation reactions, also exhibits a characteristic asymmetric stretching mode in a similar region, often between 1000 and 1100 cm⁻¹. researchgate.net Symmetric stretching vibrations of the Si-O-Si bond can also be observed, typically at lower wavenumbers.

The carbon-silicon (C-Si) bond stretching vibration is generally found in the range of 600-800 cm⁻¹. researchgate.net Specifically, the peak at 780 cm⁻¹ in the infrared spectrum of methyltriethoxysilane has been assigned to the bending vibration of the Si-C bond. researchgate.net Raman spectroscopy is also a valuable tool for identifying C-Si bonds, with the Si-C stretching mode appearing around 605 cm⁻¹. researchgate.net The methyl groups attached to the silicon atoms exhibit characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching vibrations are typically observed in the 2900-3000 cm⁻¹ region, while bending vibrations appear at lower frequencies. researchgate.net

Table 1: Key Vibrational Modes for this compound Systems

Functional Group/Bond Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopic Technique
Si-O-CAsymmetric Stretch1000-1100FTIR
Si-O-SiAsymmetric Stretch1000-1100FTIR
C-SiStretch/Bend600-800FTIR, Raman
-CH₃C-H Stretch2900-3000FTIR, Raman
-CH₃C-H Bend1412FTIR
Si-OHO-H Stretch~3438FTIR
Si-OHSi-O Stretch~900FTIR

In Situ Vibrational Spectroscopy for Kinetic and Mechanistic Insights During Reactions

In situ vibrational spectroscopy allows for the real-time monitoring of reactions as they occur, providing a dynamic picture of the chemical changes. By tracking the intensity of specific vibrational bands over time, kinetic data can be extracted, and reaction mechanisms can be inferred.

For reactions involving this compound, such as hydrolysis and condensation, in situ FTIR or Raman spectroscopy can be used to follow the disappearance of reactant bands and the appearance of product bands. For example, during hydrolysis, the intensity of the Si-O-C band would decrease, while new bands corresponding to the Si-OH group (silanol) would emerge. The O-H stretching vibration of the silanol (B1196071) group appears as a broad band around 3438 cm⁻¹, and the Si-O stretching of this group is observed near 900 cm⁻¹. researchgate.net

The subsequent condensation of silanol groups to form siloxane (Si-O-Si) linkages can also be monitored. This would be evidenced by the appearance and growth of the characteristic Si-O-Si absorption band. By analyzing the time-dependent changes in the spectra, rate constants for both the hydrolysis and condensation steps can be determined. nih.gov This approach has been successfully applied to study the kinetics of other alkoxysilane reactions. researchgate.netnih.gov For instance, a study on trimethoxysilane (B1233946) hydrolysis combined multiple in situ spectroscopic techniques, including Raman and infrared spectroscopy, to obtain a rich set of kinetic information on intermediate species. nih.gov

Chromatographic and Separation Science Methodologies for Reaction Mixture Analysis and Isolation of Novel Species

Chromatographic and separation techniques are essential for the detailed analysis of complex reaction mixtures generated from this compound and for the isolation of newly formed chemical species. These methods separate the components of a mixture based on their physical and chemical properties, allowing for their individual identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Reaction Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. It is particularly well-suited for the analysis of reaction products from this compound, as many of the expected products and byproducts are likely to be volatile.

In a typical GC-MS analysis, the reaction mixture is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint" that can be used for identification by comparing it to spectral libraries.

For this compound reaction systems, GC-MS can be used to identify and quantify a wide range of products, including partially hydrolyzed species, various siloxane oligomers, and any side products. The high sensitivity of GC-MS allows for the detection of even trace components in the reaction mixture. The use of derivatization agents, such as trimethylsilyl (TMS) reagents, can further enhance the volatility and stability of non-volatile compounds, expanding the range of analytes that can be analyzed by GC-MS. thescipub.com

Table 2: Potential Volatile Products in this compound Reactions Amenable to GC-MS Analysis

Compound Type Example Structure Expected Volatility
Unreacted Starting Material(CH₃)₃SiOCH₂Si(CH₃)₃High
Hydrolysis Intermediates(CH₃)₃SiOCH₂Si(CH₃)₂(OH)Moderate to High
Siloxane Dimers[(CH₃)₃SiOCH₂Si(CH₃)₂]₂OModerate
Cyclic Siloxanes[-(CH₃)₂Si-O-]nVaries with ring size
Methanol (B129727)CH₃OHHigh

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Reaction Components and Purity Assessment in Research Studies

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS that is ideal for the separation and analysis of non-volatile or thermally unstable compounds. In the context of this compound research, HPLC is invaluable for analyzing higher molecular weight condensation products and for assessing the purity of both starting materials and isolated products.

In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation of components is based on their differential partitioning between the mobile and stationary phases. Various detectors can be used to detect the eluting compounds, with ultraviolet (UV) detectors being common. However, since many organosilicon compounds lack a UV chromophore, alternative detection methods such as charged aerosol detection (CAD) or mass spectrometry (LC-MS) are often more suitable. thermofisher.com

HPLC can be used to separate and quantify larger siloxane oligomers and polymers that are not amenable to GC analysis. This is crucial for understanding the extent of condensation and the molecular weight distribution of the products. Furthermore, HPLC is a standard method for purity assessment in research and industrial settings. By developing a suitable HPLC method, the purity of a this compound sample can be accurately determined, and any impurities can be identified and quantified. antpedia.com This is essential for ensuring the quality and reproducibility of experimental results.

Preparative Chromatography for Isolation of Advanced Synthetic Intermediates and Derived Compounds

In the synthesis of complex molecules derived from this compound, the isolation and purification of intermediates and final products are critical steps to ensure high purity and to enable detailed structural analysis. Preparative chromatography, particularly column chromatography, is a fundamental technique employed for this purpose. This method separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of target molecules from reaction mixtures containing starting materials, reagents, and byproducts.

The choice of stationary phase and eluent system is tailored to the polarity and chemical nature of the synthetic intermediates. For organosilicon compounds, silica (B1680970) gel is a commonly used stationary phase due to its effectiveness in separating molecules with varying polarity. The eluent, typically a mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate), is carefully optimized to achieve the desired separation. The progress of the separation is often monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired compound. nih.gov

For instance, in the purification of silyl (B83357) ether derivatives, a typical procedure involves concentrating the crude reaction mixture under reduced pressure and then subjecting the residue to column chromatography using silica gel. nih.gov An eluent system, such as a petroleum ether-ethyl acetate (B1210297) mixture, is used to elute the compounds from the column. nih.gov Fractions are collected and analyzed by TLC, and those containing the pure product are combined and concentrated to yield the isolated compound. nih.gov This meticulous purification is essential before proceeding to advanced analytical investigations like X-ray crystallography, where sample purity is paramount.

X-ray Crystallography for Absolute Stereochemical and Molecular Structure Determination of Derived Compounds

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.commdpi.com This powerful analytical technique provides unequivocal information on molecular structure, including bond lengths, bond angles, and absolute stereochemistry, which is indispensable for elucidating the outcomes of synthetic transformations involving this compound. creative-biostructure.comcarleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of a derived compound, a detailed electron density map can be constructed, from which the atomic positions are determined. carleton.edu

Single Crystal X-ray Diffraction of Products Formed via this compound

Single crystal X-ray diffraction (SCXRD) has been successfully employed to characterize complex molecules synthesized from precursors related to this compound. A key example is the structural elucidation of Trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, a ligand derived from a silylation process. nih.gov The analysis provided detailed insights into its molecular geometry and crystal packing. nih.gov

The crystal structure of Trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane was determined to be in the triclinic crystal system. nih.gov This level of detailed structural information is crucial for understanding the steric and electronic properties of the molecule, which in turn govern its reactivity and potential applications in areas such as coordination chemistry. nih.gov

Below is a table summarizing the crystallographic data for this derivative.

ParameterValue
Compound Name Trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane
Chemical Formula C₂₃H₂₈O S₃Si₂
Crystal System Triclinic
Space Group P-1
a (Å) 10.3325 (5)
b (Å) 15.1438 (7)
c (Å) 17.1581 (8)
α (°) ** 88.583 (4)
β (°) 80.702 (4)
γ (°) 72.083 (4)
Volume (ų) **2501.1 (2)
Z 4
Temperature (K) 293

Data sourced from the crystallographic study of Trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane. nih.gov

This structural data provides the absolute confirmation of the compound's connectivity and conformation in the solid state, which spectroscopic methods alone cannot provide.

Co-Crystallization Studies for Understanding Non-Covalent Interactions in Systems Involving the Compound

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio within the same crystal lattice. nih.govtbzmed.ac.ir In the context of systems involving this compound and its derivatives, co-crystallization studies are invaluable for investigating and understanding the nature of non-covalent interactions. wikipedia.org These interactions, which include hydrogen bonds, van der Waals forces, and π-effects, are critical in determining the three-dimensional structure of large molecules and influence material properties like solubility and stability. tbzmed.ac.irwikipedia.org

While specific co-crystallization studies involving this compound are not extensively documented, the principles can be applied to its derivatives. The structural analysis of a derived crystal, such as Trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, inherently provides information about intermolecular forces through techniques like Hirshfeld surface analysis. nih.gov This analysis maps the regions of close contact between adjacent molecules in the crystal, visually representing and quantifying intermolecular interactions that define the crystal packing. nih.gov

By systematically co-crystallizing derivatives of this compound with various co-formers (molecules chosen to interact in specific ways), researchers can probe the strength and directionality of different non-covalent interactions. This approach can elucidate how the silyl ether moiety and other functional groups participate in forming supramolecular assemblies. The insights gained are crucial for crystal engineering and the rational design of new materials with tailored properties based on predictable intermolecular interactions. wikipedia.org

Structure Reactivity Relationship Studies of Trimethyl Trimethylsilyl Methoxy Silane Derivatives and Analogues

Systematic Modification of Silyl (B83357) Groups and Their Impact on Reactivity and Selectivity

The identity of the substituent groups on the silicon atom (R in R₃Si-O-) profoundly influences the stability and reactivity of the silyl ether linkage. Systematic modification of these groups, typically by varying their steric bulk, provides a powerful tool for modulating the rate of cleavage under both acidic and basic conditions. wikipedia.org Generally, increasing the steric hindrance around the silicon atom decreases the rate of both formation and cleavage of the silyl ether. wikipedia.org

This principle is well-documented in the context of silyl ethers used as protecting groups for alcohols. A comparison of common trialkylsilyl groups reveals a clear trend in their resistance to hydrolysis. Under acidic conditions, the stability increases dramatically with the size of the alkyl groups. wikipedia.org

Table 1: Relative Rates of Acid-Catalyzed Hydrolysis for Common Silyl Ethers

Silyl Group Abbreviation Structure Relative Resistance to Hydrolysis (Acidic Media)
Trimethylsilyl (B98337) TMS (CH₃)₃Si- 1
Triethylsilyl TES (CH₃CH₂)₃Si- 64
tert-Butyldimethylsilyl TBS/TBDMS (CH₃)₃C(CH₃)₂Si- 20,000
Triisopropylsilyl TIPS ((CH₃)₂CH)₃Si- 700,000
tert-Butyldiphenylsilyl TBDPS (CH₃)₃C(C₆H₅)₂Si- 5,000,000

Data sourced from wikipedia.org

The data clearly show that bulkier substituents significantly enhance the stability of the Si-O bond towards acid-catalyzed cleavage. wikipedia.org This effect is primarily steric; the large groups physically obstruct the approach of a nucleophile (like water) or the protonation of the oxygen atom, which is the initial step in the hydrolysis mechanism. wikipedia.orgchem-station.com A similar, though less pronounced, trend is observed in basic media. wikipedia.org

Beyond simple steric hindrance, electronic effects also play a crucial role. In the context of glycosylation reactions, it has been shown that silyl ethers are less electron-withdrawing than benzyl (B1604629) ethers, which in turn are less withdrawing than acetyl esters. beilstein-journals.orgnih.govresearchgate.net This difference in electron-withdrawing capability influences the reactivity of the molecule; less electron-withdrawing groups lead to a more reactive (or "armed") glycosyl donor. beilstein-journals.orgnih.gov Furthermore, bulky silyl groups can induce conformational changes in cyclic systems, which alters the orientation of other substituents and consequently modifies the electronic properties and reactivity of the entire molecule. beilstein-journals.orgnih.govresearchgate.net

Exploration of Alternative Alkoxy and Aryloxy Substituents on the Silicon Center

The nature of the group attached to the oxygen atom (R' in R₃Si-O-R') also has a significant impact on the reactivity of the Si-O bond. Replacing a simple alkoxy group with a more complex one, or with an aryloxy group, can alter the electronic properties of the oxygen atom and the stability of the corresponding leaving group (R'O⁻ or R'OH).

Recent studies have explored the enzymatic hydrolysis of various aryloxy silyl ethers, specifically substituted phenoxy silyl ethers, to develop spectrophotometric assays. nih.gov In these systems, the rate of hydrolysis is dependent on the electronic nature of the phenolate (B1203915) leaving group. For example, tert-butyldimethyl(4-nitrophenoxy)silane (B8026947) is used as a substrate where the electron-withdrawing nitro group makes the 4-nitrophenoxide a better leaving group, facilitating cleavage. nih.gov Conversely, substrates with electron-donating methyl groups on the phenyl ring were found to have slower hydrolysis rates due to the decreased nucleofugality of the corresponding phenolate. nih.gov

The distinct reactivity of aryloxy versus alkoxy silyl ethers is also evident in reductive cleavage reactions. While the reductive cleavage of aryl alkyl ethers can proceed via cleavage of either the Ar-O or O-Alkyl bond, the use of aryl silyl ethers simplifies the reaction. The Si-O bond is predisposed to cleavage, leading selectively to the formation of a siloxide anion and an aryllithium species, which can then be trapped by electrophiles. acs.org This highlights the utility of the siloxy group as an excellent leaving group in reductive transformations. acs.org

The choice of substituent also affects synthetic accessibility. Organoalkoxysilanes are versatile building blocks synthesized through various routes, and their stability during storage and purification can be a concern, as they may undergo self-condensation. mdpi.com The synthesis of highly aromatic organosilanes containing multiple aryloxy linkages has been reported, demonstrating their utility as additives for polymers where the aromatic units provide UV stability. mdpi.com

Synthesis and Evaluation of Sterically Hindered and Electronically Perturbed Analogues

To further probe structure-reactivity relationships, researchers synthesize analogues that are intentionally sterically crowded or electronically biased. Introducing extreme steric bulk can fundamentally alter reaction pathways and stabilize otherwise transient species. A prime example is the use of the tris(trimethylsilyl)silyl group, ((CH₃)₃Si)₃Si-, often abbreviated as TTMSS or hypersilyl. The compound tris(trimethylsilyl)silane (B43935), ((CH₃)₃Si)₃SiH, is a well-known reducing agent that serves as a less toxic alternative to tributyltin hydride. wikipedia.orgmdpi.com Its efficacy stems from the steric crowding around the central silicon atom, which weakens the Si-H bond (bond dissociation energy of ~84 kcal/mol compared to ~94 kcal/mol for trimethylsilane) and facilitates hydrogen atom donation. wikipedia.org The synthesis of such compounds often involves the reaction of highly silylated lithium reagents with appropriate electrophiles. wikipedia.org

The synthesis of sterically hindered (silylamino)phosphines containing bulky groups like tert-butyldiphenylsilyl (t-BuPh₂Si) has also been explored. nih.gov X-ray crystallographic studies of these molecules show that as the electron-withdrawing nature of the substituents on the phosphorus atom increases, the P-N bond distance significantly decreases, demonstrating a clear electronic effect on structure. nih.gov While not silyl ethers, these studies underscore the principle of using bulky silyl groups to enforce specific geometries and modify electronic properties.

Electronic perturbation is achieved by incorporating strongly electron-withdrawing or electron-donating groups. For instance, in the reaction of acetals with (trimethylsilyl)acetonitrile (B92778) catalyzed by trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), aromatic aldehydes with electron-poor substituents react in high yield. acs.org In contrast, analogues with electron-rich substituents, like a 4-methoxy group, are prone to elimination side reactions, indicating a significant electronic influence on the reaction pathway. acs.org Similarly, in the silyl-Heck reaction to form vinyl silyl ethers, substrates with electron-withdrawing groups react more slowly than their electron-rich counterparts. nih.gov These examples show that electronic perturbations can be used to tune the reactivity and selectivity of reactions involving organosilicon intermediates.

Computational Screening of Related Organosilicon Compounds for Tunable Properties

Computational chemistry provides a powerful avenue for screening potential organosilicon structures and predicting their properties without the need for extensive synthesis and experimentation. Quantum chemical methods, such as Density Functional Theory (DFT), can elucidate reaction mechanisms, predict geometries, and calculate energetic parameters that govern reactivity. nih.govhydrophobe.org

For example, computational studies have been used to investigate the chemical behavior of alkyltriethoxysilanes, which are used as water-repellent agents for cement-based materials. hydrophobe.org These studies revealed that differences in the reactivity between various silanes (e.g., propyltriethoxysilane vs. iso-octyltriethoxysilane) can be explained by analyzing the energy and geometry of their molecular orbitals. hydrophobe.org Such models can help in the "tailor-made" design of chemicals with optimized performance. The calculations also support the formation of covalent Si-O-Si bonds at mineral surfaces, which is key to their function. hydrophobe.org

DFT calculations have also been instrumental in understanding the selectivity of reactions, such as the preferential Ar-O bond cleavage in the reductive generation of aryllithium species from aryl silyl ethers. acs.org Theoretical investigations can rationalize why the siloxy group alters the reaction pathway compared to an alkoxy group. Furthermore, computational studies of bimolecular addition reactions to Si=C double bonds have shown that the reaction pathway involves the formation of initial nucleophilic or electrophilic complexes, with the polarization of the Si=C bond dictating the preferred mode of attack. nih.gov This predictive capability allows for the in silico screening of numerous derivatives to identify candidates with desirable electronic or steric properties for specific synthetic applications.

Hammett and Taft Analyses for Quantifying Substituent Effects

Quantitative structure-activity relationships (QSAR) are mathematical models that correlate the chemical structure of a compound with a specific activity, such as reaction rate or biological potency. nih.govwikipedia.orglibretexts.org For organosilicon compounds, these methods can be used to dissect the contributions of electronic and steric effects on reactivity.

The Hammett equation is a foundational tool in physical organic chemistry for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. However, for aliphatic systems and for reactions where steric effects are significant, the Taft equation provides a more complete picture. nih.gov The Taft equation is expressed as:

log(k/k₀) = ρσ + δEₛ

where:

k/k₀ is the ratio of the reaction rate of the substituted compound to a reference compound.

σ * is the polar substituent constant, which quantifies the inductive and field effects of the substituent.

ρ * is the polar sensitivity factor, indicating the susceptibility of the reaction to polar effects.

Eₛ is the steric substituent constant, which quantifies the steric bulk of the substituent.

δ is the steric sensitivity factor, indicating the susceptibility of the reaction to steric effects.

While a specific Taft analysis for Trimethyl[(trimethylsilyl)methoxy]silane has not been reported, the principles can be readily applied to understand the hydrolysis of its analogues. The extensive data available on the relative hydrolysis rates of silyl ethers with varying alkyl substituents (as shown in Section 7.1) provides a perfect dataset for such an analysis. wikipedia.org By plotting the logarithm of the relative hydrolysis rates against the known σ* and Eₛ values for the different alkyl groups (e.g., methyl, ethyl, isopropyl, tert-butyl), one could determine the ρ* and δ values. This would provide a quantitative measure of how sensitive the hydrolysis of the Si-O bond is to both electronic (inductive) and steric effects, allowing for a deeper, predictive understanding of the structure-reactivity relationship.

Future Directions and Emerging Research Avenues for Trimethyl Trimethylsilyl Methoxy Silane

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The integration of Trimethyl[(trimethylsilyl)methoxy]silane into flow chemistry and automated synthesis platforms represents a significant opportunity to enhance reaction efficiency, safety, and scalability. Flow chemistry, with its precise control over reaction parameters such as temperature, pressure, and stoichiometry, could enable the controlled and reproducible synthesis and derivatization of this silane (B1218182). Automated platforms can facilitate high-throughput screening of reaction conditions, accelerating the discovery of new transformations and applications for this compound. The development of such automated systems would allow for the rapid optimization of processes involving this compound, making it more accessible for various synthetic applications.

Potential Applications in Bio-Conjugation and as a Synthetic Tool in Medicinal Chemistry

While direct applications are yet to be extensively reported, the reactivity of the Si-O-C linkage in this compound suggests potential for its use in bio-conjugation and medicinal chemistry. The trimethylsilyl (B98337) group can act as a protecting group for alcohols, a common functional group in biologically active molecules. Furthermore, the methoxy (B1213986) group could potentially be functionalized to introduce linkers for attaching biomolecules. Future research could explore the development of novel bio-conjugation strategies where this compound or its derivatives are used to link therapeutic agents to targeting moieties like antibodies or peptides. Its role as a synthetic tool could be investigated for the construction of complex molecular architectures in the synthesis of new drug candidates.

Role in Sustainable Chemical Processes and Circular Economy Initiatives

In the context of sustainable chemistry, this compound could play a role in the development of greener synthetic methodologies. The use of silicon-based reagents is often considered more environmentally benign compared to some traditional organic reagents. Research could focus on utilizing this compound in catalytic cycles, minimizing waste generation. Furthermore, its potential application in the modification of polymers or other materials could contribute to circular economy initiatives by enhancing material properties, extending product lifecycles, or facilitating recycling processes. The principles of circular chemistry encourage the design of chemical processes that are both sustainable and circular, a framework within which this silane could find a significant role.

Development of Novel Catalytic Systems Utilizing the Compound as a Ligand or Precursor

The silicon and oxygen atoms in this compound possess lone pairs of electrons, suggesting its potential to act as a ligand in coordination chemistry. Future research could explore the synthesis of novel metal complexes where this silane coordinates to a metal center. Such complexes could exhibit unique catalytic activities in various organic transformations. Additionally, this compound could serve as a precursor for the synthesis of silica-based catalyst supports with tailored surface properties. The ability to control the surface chemistry at a molecular level could lead to the development of highly active and selective heterogeneous catalysts.

Exploration in Advanced Materials Science, Nanotechnology, and Surface Functionalization

A significant area of future research for this compound lies in materials science, particularly in the realm of nanotechnology and surface functionalization. Silanes are widely used to modify the surfaces of materials like glass, ceramics, and metals to impart desired properties such as hydrophobicity, adhesion, or biocompatibility. This compound could be used to introduce a unique combination of trimethylsilyl and methoxy groups onto surfaces, creating functionalized materials with tailored properties. In nanotechnology, it could be employed in the synthesis and stabilization of nanoparticles or in the fabrication of nanocomposites with enhanced mechanical or thermal properties.

Potential Application AreaDescription
Surface Modification Functionalization of silica (B1680970), metals, and other oxide surfaces to control wettability, adhesion, and chemical resistance.
Nanoparticle Synthesis Use as a capping agent or surface modifier to control the size, stability, and dispersibility of nanoparticles.
Polymer Composites Incorporation into polymer matrices to improve interfacial adhesion and enhance mechanical or thermal properties.

Interdisciplinary Research with Physics and Engineering for Device Applications

The interface of chemistry, physics, and engineering offers fertile ground for exploring the applications of this compound in various devices. For instance, its use in modifying the surface of semiconductor materials could impact the performance of electronic devices. The dielectric properties of thin films derived from this silane could be investigated for applications in microelectronics. Furthermore, its role in the fabrication of sensors could be explored, where the functionalized surface interacts with specific analytes, leading to a detectable signal. Such interdisciplinary research is crucial for translating molecular-level properties into tangible technological advancements.

Development of Advanced Spectroscopic Probes for Real-Time Monitoring in Complex Systems

The development of advanced analytical techniques is crucial for understanding and optimizing chemical processes. This compound could potentially be functionalized with chromophores or fluorophores to create novel spectroscopic probes. These probes could be used for the real-time, in-situ monitoring of complex chemical reactions or biological processes. For example, changes in the spectroscopic signature of the probe upon interaction with its target could provide valuable kinetic and mechanistic information. This would be particularly beneficial in fields like catalysis and drug delivery, where understanding dynamic processes is key.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for synthesizing Trimethyl[(trimethylsilyl)methoxy]silane, and how can reaction efficiency be optimized?

  • Methodology : Synthesis routes for structurally similar silanes (e.g., [(4-bromophenyl)methoxy]trimethylsilane) involve nucleophilic substitution between alcohols and chlorosilanes. Key parameters include:

  • Reagent stoichiometry : Excess chlorotrimethylsilane ensures complete conversion of the alcohol precursor .
  • Catalyst selection : Acidic or basic catalysts (e.g., triethylamine) enhance reaction rates by neutralizing HCl byproducts .
  • Solvent choice : Anhydrous conditions (e.g., diethyl ether) prevent hydrolysis of the silane product .
  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions .
    • Optimization : Monitor reaction progress via GC-MS or NMR to identify optimal termination points and reduce purification steps .

Q. How should this compound be handled to prevent decomposition during storage?

  • Stability considerations :

  • Moisture sensitivity : Reacts with water to form corrosive byproducts (e.g., hydrochloric acid). Store under inert gas (N₂ or Ar) in sealed containers .
  • Incompatible materials : Avoid contact with oxidizing agents (e.g., peroxides) and strong acids, which trigger hazardous reactions .
    • Recommended storage : Use amber glass vials at –20°C to inhibit thermal degradation and moisture ingress .

Advanced Research Questions

Q. How can conflicting toxicological data for this compound be resolved, and what assays are recommended for safety validation?

  • Data contradictions : Some silanes (e.g., trimethylsilane) are classified as potential carcinogens by certain agencies (e.g., Indagoo SDS), while others lack conclusive evidence .
  • Validation strategies :

  • In vitro assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity using human cell lines (e.g., HepG2) .
  • In vivo studies : Acute toxicity testing in rodent models (OECD 423) to determine LD₅₀ and organ-specific effects .
  • Environmental impact : Assess aquatic toxicity (e.g., Daphnia magna EC₅₀) to comply with REACH regulations .

Q. What analytical techniques are most effective for distinguishing this compound from structurally similar silanes in complex mixtures?

  • GC-MS differentiation :

  • Retention time (RT) calibration : Compare RTs against reference standards (e.g., trimethyl(phenylmethoxy)silane at RT 10.37 min) .
  • Fragmentation patterns : Monitor characteristic ions (e.g., m/z 73 for trimethylsilyl fragments) and isotope ratios (e.g., Si²⁹/Si²⁸) for specificity .
    • NMR validation : Use ¹H and ¹³C NMR to confirm methoxy (–OCH₃) and silyl (–Si(CH₃)₃) group integration ratios .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Steric hindrance : The bulky trimethylsilyl group reduces nucleophilicity at the methoxy oxygen, limiting reactivity in SN₂ mechanisms .
  • Electronic effects : Electron-withdrawing substituents on the aryl ring (e.g., –Br) enhance electrophilicity, facilitating transmetalation in Suzuki-Miyaura couplings .
  • Experimental design : Compare reaction yields under varying catalytic systems (e.g., Pd/C vs. Pd(PPh₃)₄) and solvent polarities (e.g., THF vs. DMF) .

Q. What strategies mitigate side reactions during silylation of alcohol precursors with this compound?

  • Competing pathways :

  • Hydrolysis : Minimize moisture via molecular sieves or anhydrous solvents .
  • Over-silylation : Use stoichiometric control (1:1 alcohol:silane ratio) and low temperatures (0–5°C) .
    • Byproduct analysis : Employ LC-MS to detect disiloxane byproducts (e.g., hexamethyldisiloxane at RT 14.04 min) and optimize quenching protocols .

Notes

  • Evidence limitations : Direct data on this compound are scarce; inferences are drawn from structurally analogous silanes (e.g., benzyloxy- and bromophenyl-substituted derivatives).
  • Methodological rigor : Prioritize peer-reviewed protocols (e.g., Org. Synth. for synthesis , OECD for toxicity testing ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.